(S)-(1-Benzylpiperazin-2-yl)methanol
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Overview
Description
(S)-(1-Benzylpiperazin-2-yl)methanol is a chiral compound with a piperazine ring substituted with a benzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-1-benzylpiperazine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Benzylpiperazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Benzylpiperazine-2-carboxylic acid or benzylpiperazine-2-carbaldehyde.
Reduction: Benzylpiperazine.
Substitution: Various substituted benzylpiperazines depending on the nucleophile used.
Scientific Research Applications
(S)-(1-Benzylpiperazin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-(1-Benzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-(1-Benzylpiperazin-2-yl)methanol: The enantiomer of the compound with similar but distinct biological activities.
1-Benzylpiperazine: Lacks the hydroxymethyl group and has different chemical properties and applications.
2-Benzylpiperidine: A structurally related compound with a different ring system.
Uniqueness
(S)-(1-Benzylpiperazin-2-yl)methanol is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(2S)-1-benzylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m0/s1 |
InChI Key |
MIULIYROIRMPCW-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN([C@@H](CN1)CO)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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